molecular formula C6H5F2NOS B6234095 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde CAS No. 1784602-41-0

2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde

Cat. No. B6234095
CAS RN: 1784602-41-0
M. Wt: 177.2
InChI Key:
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Description

Compounds with a structure similar to “2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde” often contain a thiazole ring, which is a heterocyclic compound with both sulfur and nitrogen . The “2-(1,1-difluoroethyl)” part suggests the presence of a difluoroethyl group attached to the second carbon of the thiazole ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable precursor with a source of difluoroethyl group . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of such compounds would likely feature a five-membered thiazole ring with a difluoroethyl group attached to one of the carbon atoms . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of such compounds would depend on the specific functional groups present. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution . The difluoroethyl group might be susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors influencing these properties could include the presence of polar functional groups, the size and shape of the molecule, and the specific atoms present .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiazole derivatives have biological activity and can interact with biological targets .

Safety and Hazards

As with any chemical compound, handling “2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde involves the reaction of 2-bromo-1,1-difluoroethane with thiosemicarbazide followed by oxidation of the resulting thiazole intermediate to form the desired product.", "Starting Materials": [ "2-bromo-1,1-difluoroethane", "thiosemicarbazide", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve thiosemicarbazide (1.0 equiv) in ethanol and add 2-bromo-1,1-difluoroethane (1.1 equiv) dropwise with stirring. Heat the reaction mixture at reflux for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry under vacuum to obtain the thiazole intermediate.", "Step 3: Dissolve the thiazole intermediate in acetic acid and add sodium hydroxide (1.5 equiv) dropwise with stirring. Add hydrogen peroxide (1.5 equiv) slowly and continue stirring for 6 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a yellow solid." ] }

CAS RN

1784602-41-0

Product Name

2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde

Molecular Formula

C6H5F2NOS

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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